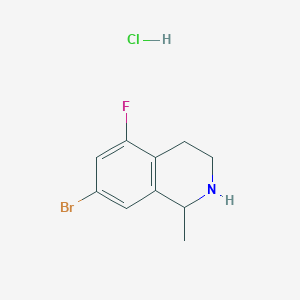

7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride

Description

Structural Classification Within the Tetrahydroisoquinoline Alkaloid Family

7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride (C$${10}$$H$${12}$$BrClFN) belongs to the tetrahydroisoquinoline (THIQ) alkaloid family, characterized by a bicyclic framework comprising a benzene ring fused to a piperidine ring. This compound features three distinct substituents:

- Bromine at position 7

- Fluorine at position 5

- Methyl group at position 1

These substitutions confer unique electronic and steric properties, distinguishing it from simpler THIQ derivatives like norlaudanosine or salsolidine. The halogen atoms enhance lipophilicity and metabolic stability, while the methyl group restricts conformational flexibility, potentially influencing receptor binding.

Table 1: Substituent Positions in Select Halogenated THIQ Derivatives

| Compound | Position 1 | Position 5 | Position 7 |

|---|---|---|---|

| 7-Bromo-5-fluoro-1-methyl-THIQ | Methyl | Fluorine | Bromine |

| 8-Bromo-7-chloro-THIQ | – | – | Chlorine |

| Diclofensine | Methyl | Methoxy | – |

Historical Context of Halogenated Tetrahydroisoquinoline Derivatives in Medicinal Chemistry

Halogenated THIQs emerged as critical scaffolds in drug discovery due to their ability to modulate biological targets through enhanced binding affinity and pharmacokinetic properties. Early examples include:

- Diclofensine : A methyl/methoxy-substituted THIQ developed in the 1970s as a triple monoamine reuptake inhibitor.

- Antitumor THIQs : Renieramycins and ecteinascidins, which inspired synthetic efforts to optimize halogenated analogs for oncology.

The introduction of bromine and fluorine in 7-Bromo-5-fluoro-1-methyl-THIQ hydrochloride reflects modern strategies to:

- Improve blood-brain barrier penetration via halogen-induced lipophilicity.

- Stabilize metabolic pathways by resisting oxidative degradation.

- Enable radiolabeling (e.g., $$^{18}$$F) for positron emission tomography (PET) imaging.

Table 2: Key Synthetic Routes for Halogenated THIQs

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), CH$$2$$Cl$$2$$ | 67–90 | |

| Dehydrohalogenation | DDQ, CH$$2$$Cl$$2$$, rt | 75–88 | |

| Reductive Amination | NaBH$$_4$$, EtOH | 82–95 |

The compound’s synthesis typically involves sequential halogenation and reductive steps. For instance, bromination of 5-fluoro-1-methyl-THIQ precursors using NBS achieves regioselective substitution at position 7, followed by hydrochloride salt formation. Structural elucidation relies on $$^1$$H/$$^{13}$$C NMR and high-resolution mass spectrometry (HRMS), with characteristic shifts for aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 1.2–1.5 ppm).

Properties

IUPAC Name |

7-bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN.ClH/c1-6-9-4-7(11)5-10(12)8(9)2-3-13-6;/h4-6,13H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKIIBDSMMVLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C(=CC(=C2)Br)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with appropriately substituted phenylethylamine derivatives or acetophenones bearing fluoro and bromo substituents at the 5 and 7 positions, respectively.

For example, 3,4-disubstituted acetophenones (with Br and F substituents) are used as precursors to form the isoquinoline moiety after cyclization.

Stepwise Synthesis

| Step | Reaction Type | Description | Notes |

|---|---|---|---|

| 1 | Formation of β-phenylethylamine derivative | Starting from substituted phenylacetic acid or acetophenone, conversion to β-phenylethylamine | Ensures correct substitution pattern on aromatic ring |

| 2 | Bischler–Napieralski cyclization | Cyclization of amide intermediate to form dihydroisoquinoline | Utilizes reagents like phosphorus oxychloride or trifluoromethanesulfonic anhydride with 2-chloropyridine |

| 3 | Reduction via Asymmetric Transfer Hydrogenation (ATH) | Stereoselective reduction of dihydroisoquinoline to tetrahydroisoquinoline | Employs chiral catalysts such as (R,R)-RuTsDPEN for enantioselectivity |

| 4 | N-Methylation | Introduction of methyl group at nitrogen | Achieved by reductive amination or alkylation |

| 5 | Formation of hydrochloride salt | Treatment with HCl to form stable hydrochloride salt | Enhances compound stability and handling |

Detailed Example Procedure

The precursor compound bearing 7-bromo and 5-fluoro substituents is synthesized from 3,4-disubstituted acetophenone.

This intermediate undergoes cyclization using trifluoromethanesulfonic anhydride and 2-chloropyridine at low temperature to yield the dihydroisoquinoline intermediate.

The dihydroisoquinoline is then subjected to Noyori asymmetric transfer hydrogenation with a chiral ruthenium catalyst to afford the 1-substituted tetrahydroisoquinoline.

Subsequent methylation on the nitrogen atom via reductive amination or methyl iodide alkylation gives the 1-methyl derivative.

Finally, treatment with hydrochloric acid converts the free base into the hydrochloride salt form.

Alternative Synthetic Approaches

Multicomponent Reactions (MCR)

Multicomponent reactions involving aromatic aldehydes, tetrahydroisoquinoline, and other components have been reported for synthesizing complex isoquinoline derivatives.

Optimization of reaction conditions such as solvent, temperature, and acid catalyst (e.g., benzoic acid) can yield high product yields (up to 86%) under mild conditions.

Halogenation Strategies

Selective bromination and fluorination are achieved either by starting with pre-halogenated aromatic precursors or by post-cyclization halogenation using reagents such as phosphorus tribromide or N-bromosuccinimide.

Fluorination is often introduced early in the synthesis to ensure regioselectivity and avoid side reactions.

Summary Table of Key Reaction Conditions

| Step | Reaction | Reagents/Catalysts | Conditions | Yield / Notes |

|---|---|---|---|---|

| Cyclization | Bischler–Napieralski | Trifluoromethanesulfonic anhydride, 2-chloropyridine | Low temperature, inert atmosphere | High regioselectivity |

| Reduction | ATH | (R,R)-RuTsDPEN catalyst, HCO2H/Et3N | Room temperature to mild heating | Enantioselective, high yield |

| N-Methylation | Reductive amination or alkylation | Formaldehyde + NaBH3CN or methyl iodide | Mild conditions | Efficient methylation |

| Salt formation | Hydrochloride salt | HCl in ether or aqueous solution | Ambient temperature | Stable salt form |

Research Findings and Considerations

The use of chiral catalysts in the reduction step allows for control over stereochemistry, which is crucial for biological activity.

The choice of halogenation method affects the purity and regioselectivity of the product; early introduction of fluorine and bromine substituents on the aromatic ring is preferred.

Multicomponent reactions offer a streamlined alternative but may require optimization for specific substitution patterns such as 7-bromo and 5-fluoro.

Purification is typically achieved via silica gel chromatography, and characterization is confirmed by NMR, mass spectrometry, and elemental analysis.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to remove specific functional groups or alter the oxidation state of the molecule.

Substitution: Commonly involves replacing the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology

- Mechanism of Action : The tetrahydroisoquinoline core suggests potential interactions with neurotransmitter receptors, particularly dopamine receptors. This makes it a candidate for studying disorders such as Parkinson's disease and schizophrenia.

- Research Findings : Preliminary studies indicate that compounds similar to 7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline may exhibit neuroprotective effects and modulate dopaminergic activity .

2. Antidepressant Activity

- Case Studies : Research has shown that modifications in the tetrahydroisoquinoline structure can lead to compounds with antidepressant properties. Investigations into the specific effects of this compound on serotonin and norepinephrine reuptake mechanisms are ongoing.

Medicinal Chemistry

1. Synthesis of Derivatives

- Synthetic Routes : Various synthetic methodologies have been developed to produce derivatives of this compound, which may enhance its pharmacological profile. These derivatives are being studied for improved efficacy and reduced side effects in therapeutic applications .

2. Structure-Activity Relationship (SAR) Studies

- Comparative Analysis : SAR studies highlight the significance of halogen substituents in modulating biological activity. For instance, compounds lacking these groups show diminished receptor affinity and therapeutic potential .

Neuroscience Research

1. Neurotransmitter Interaction Studies

- Experimental Approaches : Interaction studies typically involve assessing how 7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline binds to various receptors in vitro. These studies are crucial for elucidating its potential therapeutic mechanisms and optimizing its efficacy in clinical applications.

2. Behavioral Studies

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares the target compound with four structurally similar tetrahydroisoquinoline hydrochlorides:

Note: A commercial source cites a molecular weight of 352.23 g/mol for the target compound, conflicting with the calculated value . Further validation is required.

Substituent Effects on Reactivity and Bioactivity

- Halogen Positioning (Br/F): Bromine at position 7 (target) vs. 5 () may influence electronic properties and binding affinity. Fluorine, a strong electron-withdrawing group, enhances metabolic stability and lipophilicity .

- In contrast, the 6-methyl group in may interfere with planar stacking interactions.

- Methoxy vs. Fluoro: The 5-methoxy group in increases polarity, which could improve solubility but reduce membrane permeability compared to the 5-fluoro substituent in the target .

Research Insights from Analog Studies

- Dehydrogenation Reactivity: A study on 2-phenyl-1,2,3,4-tetrahydroisoquinoline (7a) revealed that substituents significantly affect reaction pathways under photochemical conditions. The presence of electron-withdrawing groups (e.g., Br/F) may stabilize intermediates during dehydrogenation .

Biological Activity

7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride (CAS Number: 1414958-49-8) is a heterocyclic compound with significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a unique isoquinoline ring system with bromine and fluorine substituents. The typical synthesis involves multi-step organic reactions, including bromination and fluorination of pre-formed isoquinoline derivatives under controlled conditions to ensure selectivity and yield .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of bromine and fluorine enhances its binding affinity to specific enzymes and receptors, influencing multiple biochemical pathways .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimal inhibitory concentration (MIC) values for these bacteria range from 15.625 μM to 125 μM .

| Pathogen | MIC (μM) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 | Inhibition of nucleic acid production |

The compound also demonstrates moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) with MBIC values ranging from 62.216 μg/mL to 124.432 μg/mL .

Antitumor Activity

Preliminary studies suggest potential antitumor activity, although specific mechanisms remain under investigation. The compound's structural similarity to known antitumor agents may contribute to its efficacy in inhibiting cancer cell proliferation .

Case Studies

A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of related compounds, emphasizing the importance of halogen substitutions in enhancing biological activity . Another case study demonstrated that modifications to the isoquinoline structure could lead to improved selectivity and potency against specific targets.

Comparative Analysis

When compared to similar compounds such as 7-Bromo-1-methyl-1,2,3,4-tetrahydro-isoquinoline and 5-Fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline, the dual halogenation in this compound significantly enhances its reactivity and biological activity .

| Compound | Unique Features |

|---|---|

| 7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | Dual halogenation increases reactivity |

| 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline | Single halogenation |

| 5-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | Single halogenation |

Q & A

Basic: What are the established synthetic routes for 7-bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride, and how are intermediates characterized?

Answer:

The compound is synthesized via multistep organic reactions. Key steps include:

- Bromination and fluorination of tetrahydroisoquinoline precursors using reagents like N-bromosuccinimide (NBS) and Selectfluor™, followed by methylation.

- Hydrochloride salt formation via acid-base titration (e.g., HCl in anhydrous ether).

Intermediates are characterized using: - NMR (¹H/¹³C in DMSO-d₆ or CDCl₃ to track substituents) .

- HPLC-MS (C18 column, acetonitrile/water gradient) to confirm molecular weight (352.23 g/mol) and purity .

- Recrystallization (ethanol/water) for purity assessment .

Basic: How do researchers assess the solubility and stability of this compound under varying experimental conditions?

Answer:

- Solubility : Tested in polar (DMSO, methanol) and aqueous buffers (pH 1–12) via UV-Vis spectroscopy (λmax ~270 nm for quantification) .

- Stability :

- Thermal : TGA/DSC analysis (decomposition >200°C).

- Photostability : Exposure to UV light (254 nm) over 24h, monitored by HPLC .

- Store under inert gas (argon) at –20°C to prevent hydrolysis of the bromo-fluoro moiety .

Advanced: How can computational methods optimize reaction pathways for this compound’s synthesis?

Answer:

- Quantum chemical calculations (e.g., Gaussian, DFT) model reaction energetics and transition states for bromination/fluorination steps .

- Reaction path screening : Tools like GRRM predict side products (e.g., over-brominated analogs) .

- Machine learning : Train models on existing tetrahydroisoquinoline reaction data to predict optimal solvent systems (e.g., DMF vs. THF) and catalyst efficiency .

Advanced: What experimental design strategies minimize side reactions during halogenation steps?

Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables:

- Factors : Temperature (0–50°C), stoichiometry (NBS:substrate ratio 1.0–1.2), reaction time (2–12h).

- Response : Yield (%) and purity (HPLC area%).

- Contradiction resolution : If bromination competes with fluorination (e.g., via radical pathways), apply Taguchi methods to prioritize critical factors (e.g., solvent polarity) .

Advanced: How are imine reductases (IREDs) engineered for asymmetric synthesis of related tetrahydroisoquinolines?

Answer:

- Enzyme screening : Test IRED libraries for activity on 1-phenyl-DHIQ analogs, using NADPH cofactor monitoring .

- Directed evolution : Mutate substrate-binding pockets (e.g., Y188A mutation) to accommodate bromo/fluoro substituents .

- Kinetic analysis : Measure kcat/Km for halogenated substrates vs. wild-type enzymes to assess steric/electronic effects .

Advanced: How do researchers resolve conflicting NMR data for regioselective substitution patterns?

Answer:

- 2D NMR (HSQC, HMBC) to assign Br/F positions via long-range coupling (e.g., ⁴J coupling in aromatic rings) .

- X-ray crystallography : Resolve ambiguities (e.g., bromine vs. fluorine occupancy) with single-crystal diffraction .

- Isotopic labeling : Synthesize ¹⁹F-labeled analogs for unambiguous assignment in crowded spectral regions .

Advanced: What strategies address low yields in final hydrochloride salt formation?

Answer:

- Counterion screening : Test alternative acids (e.g., H2SO4 vs. HCl) for crystallinity .

- Antisolvent addition : Introduce ethyl acetate to ethanol solutions to precipitate salts efficiently .

- Process analytical technology (PAT) : Use in-line pH and Raman spectroscopy to monitor crystallization kinetics .

Advanced: How are structure-activity relationships (SAR) studied for halogenated tetrahydroisoquinolines?

Answer:

- Molecular docking : Simulate interactions with target receptors (e.g., serotonin transporters) using AutoDock Vina .

- In vitro assays : Compare IC50 values of Br/F analogs in receptor-binding assays (e.g., radioligand displacement) .

- Electrostatic potential maps : Analyze halogen bonding propensity using Hirshfeld surface analysis .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Gloveboxes for air-sensitive steps (hydrochloride salt formation) .

- Ventilation : Fume hoods mandatory due to volatile brominated byproducts .

- Spill management : Neutralize with sodium bicarbonate and adsorb via vermiculite .

Advanced: How do researchers validate synthetic impurities observed in HPLC?

Answer:

- LC-MS/MS : Fragment ions (e.g., m/z 273 [M-Br]+) identify des-bromo impurities .

- Semi-preparative HPLC : Isolate impurities (>95% purity) for NMR characterization .

- Stability-indicating methods : Stress testing (heat, light, pH) to correlate impurities with degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.